Ethyl N-acetyl-4-bromophenylalaninate
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Overview
Description
Ethyl N-acetyl-4-bromophenylalaninate is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an ethyl ester group, an acetyl group, and a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-4-bromophenylalaninate typically involves the following steps:
Bromination: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Acetylation: The brominated phenylalanine is then acetylated to introduce the acetyl group.
Esterification: Finally, the acetylated bromophenylalanine is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, acetic anhydride, and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl N-acetylphenylalaninate.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of Ethyl N-acetylphenylalaninate.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Ethyl N-acetyl-4-bromophenylalaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl N-acetyl-4-bromophenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl N-acetylphenylalaninate: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Ethyl N-acetyl-4-chlorophenylalaninate: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior and applications.
Ethyl N-acetyl-4-fluorophenylalaninate:
Uniqueness: Ethyl N-acetyl-4-bromophenylalaninate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-bromophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDHXOGETAJDEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569523 |
Source
|
Record name | Ethyl N-acetyl-4-bromophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140202-28-4 |
Source
|
Record name | Ethyl N-acetyl-4-bromophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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